N-[2-(benzyloxy)ethyl]-N'-phenylurea
Description
The exact mass of the compound this compound is 270.136827821 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-phenyl-3-(2-phenylmethoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-15-9-5-2-6-10-15)17-11-12-20-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJENAEFSNDMBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Question
- Enzyme inhibition assays : Target urease or carbonic anhydrase to quantify IC₅₀.
- Cell viability assays : Use MTT/XTT in cancer lines (e.g., MCF-7) to assess cytotoxicity.
- Membrane permeability : Employ Caco-2 monolayers to predict oral bioavailability. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and solvent-matched blanks .
What experimental approaches elucidate the reaction mechanism of this compound in acidic hydrolysis?
Advanced Research Question
Combine kinetic studies (variable pH, temperature) with isotopic labeling (e.g., D₂O for proton tracking). Use LC-MS to identify intermediates (e.g., benzyl alcohol from hydrolysis). DFT calculations model protonation states and transition-state geometries. Compare with analogous compounds (e.g., N-methyl derivatives) to isolate steric vs. electronic effects .
Notes
- Data Tables : Include supplementary tables for spectral data (NMR shifts), kinetic parameters (k, Eₐ), and bioactivity metrics (IC₅₀, LogP).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
